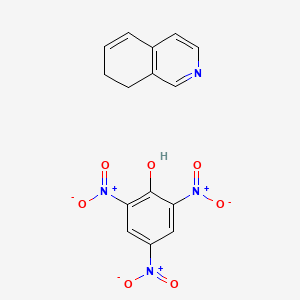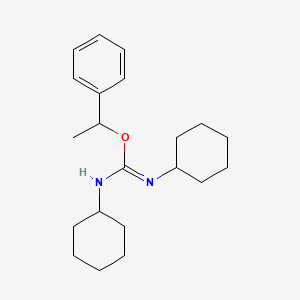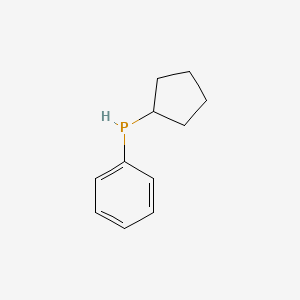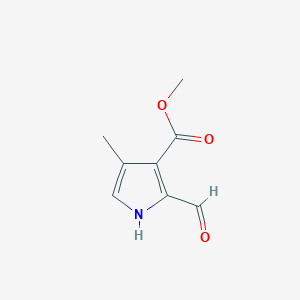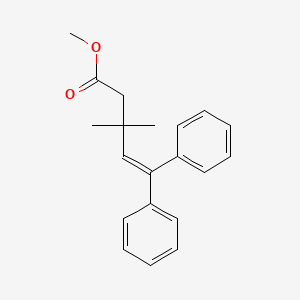
p-Nitrophenyl phosphinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Nitrophenyl phosphinate is a chemical compound known for its role as a chromogenic substrate in various biochemical assays. It is particularly used in enzyme-linked immunosorbent assays (ELISA) and spectrophotometric assays to measure the activity of phosphatases, enzymes that catalyze the hydrolysis of phosphate esters .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p-Nitrophenyl phosphinate typically involves the reaction of p-nitrophenol with phosphinic acid or its derivatives. The reaction conditions often require a controlled environment with specific pH and temperature to ensure the desired product is obtained. The hydrolysis of phosphinates can be carried out under both acidic and basic conditions, with the C-O bond being cleaved by agents such as trimethylsilyl halides .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes the careful control of temperature, pH, and the use of catalysts to optimize yield and purity. The product is then purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
p-Nitrophenyl phosphinate undergoes various chemical reactions, including:
Hydrolysis: Catalyzed by phosphatases, leading to the formation of p-nitrophenol and inorganic phosphate.
Oxidation and Reduction: These reactions can modify the nitro group, converting it to different functional groups such as amines.
Substitution: The nitro group can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Typically involves alkaline or acidic conditions with enzymes like alkaline phosphatase.
Oxidation: Requires oxidizing agents such as potassium permanganate.
Reduction: Utilizes reducing agents like sodium borohydride.
Major Products
The major products formed from these reactions include p-nitrophenol, which is a yellow compound that can be measured spectrophotometrically, and various derivatives depending on the specific reaction conditions .
Scientific Research Applications
p-Nitrophenyl phosphinate is widely used in scientific research due to its versatility:
Chemistry: Used as a substrate in enzyme kinetics studies to measure the activity of phosphatases.
Biology: Employed in assays to study enzyme functions and interactions.
Medicine: Utilized in diagnostic tests to measure enzyme levels in biological samples.
Mechanism of Action
The mechanism by which p-Nitrophenyl phosphinate exerts its effects involves the hydrolysis of the phosphate ester bond by phosphatases. This reaction releases p-nitrophenol and inorganic phosphate. The p-nitrophenol produced is a chromogenic compound that absorbs light at 405 nm, allowing for easy quantification of enzyme activity .
Comparison with Similar Compounds
Similar Compounds
p-Nitrophenyl phosphate: Another chromogenic substrate used in similar assays.
Phosphinic acids: Compounds with similar structures but different functional groups.
Phosphonates: Similar in structure but with different chemical properties and applications.
Uniqueness
p-Nitrophenyl phosphinate is unique due to its specific use as a substrate for phosphatases, providing a clear and measurable chromogenic response. Its ability to be used in a wide range of concentrations without being a limiting factor in reactions makes it particularly valuable in biochemical assays .
Properties
CAS No. |
53204-64-1 |
|---|---|
Molecular Formula |
C6H4NO4P |
Molecular Weight |
185.07 g/mol |
IUPAC Name |
1-nitro-4-phosphorosooxybenzene |
InChI |
InChI=1S/C6H4NO4P/c8-7(9)5-1-3-6(4-2-5)11-12-10/h1-4H |
InChI Key |
RPLNFVZIGAYKDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OP=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


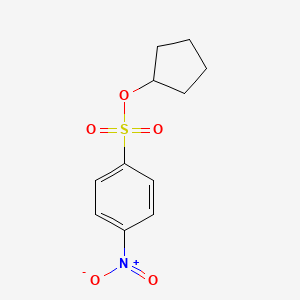
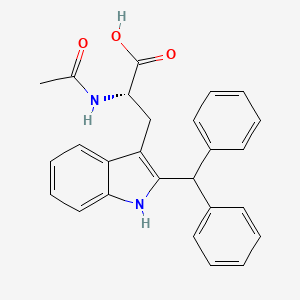
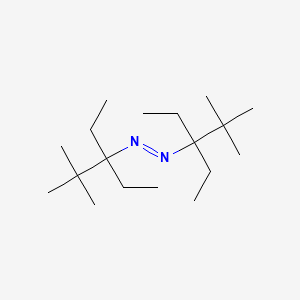

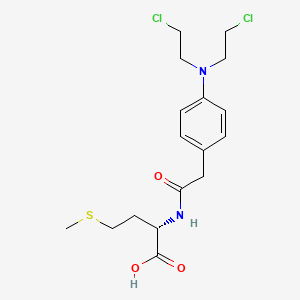
![1-Butyl-4-[2-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]piperidin-4-ol](/img/structure/B14639603.png)
![3-Methyl-8-nitro-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14639605.png)
